Cas no 5226-49-3 (3-ethyloxadiazol-3-ium-5-olate)

3-ethyloxadiazol-3-ium-5-olate 化学的及び物理的性質

名前と識別子

-

- Sydnone, 3-ethyl- (6CI, 7CI, 8CI)

- 3-Ethyl-1,2,3-oxadiazol-3-ium-5-olate

- 3-Ethylsydnone

- 3-ethyloxadiazol-3-ium-5-olate

-

- インチ: 1S/C4H6N2O2/c1-2-6-3-4(7)8-5-6/h3H,2H2,1H3

- InChIKey: GTBBUNIIADOAEF-UHFFFAOYSA-N

- ほほえんだ: [O-]C1=C[N+](CC)=NO1

3-ethyloxadiazol-3-ium-5-olate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL273-1.0g |

3-ethyloxadiazol-3-ium-5-olate |

5226-49-3 | 95% | 1.0g |

¥2640.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL273-250.0mg |

3-ethyloxadiazol-3-ium-5-olate |

5226-49-3 | 95% | 250.0mg |

¥1056.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL273-100.0mg |

3-ethyloxadiazol-3-ium-5-olate |

5226-49-3 | 95% | 100.0mg |

¥792.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL273-500.0mg |

3-ethyloxadiazol-3-ium-5-olate |

5226-49-3 | 95% | 500.0mg |

¥1761.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL273-1G |

3-ethyloxadiazol-3-ium-5-olate |

5226-49-3 | 95% | 1g |

¥ 2,640.00 | 2023-04-13 |

3-ethyloxadiazol-3-ium-5-olate 関連文献

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

3-ethyloxadiazol-3-ium-5-olateに関する追加情報

3-Ethyloxadiazol-3-ium-5-olate (CAS No. 5226-49-3): A Comprehensive Overview

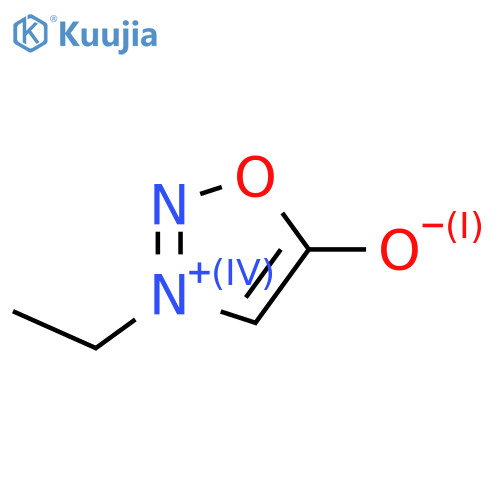

3-Ethyloxadiazol-3-ium-5-olate, also known by its CAS registry number 5226-49-3, is a compound of significant interest in various fields of chemistry, including organic synthesis, materials science, and pharmacology. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two adjacent oxygen atoms and three nitrogen atoms. The structure of 3-Ethyloxadiazol-3-ium-5-olate features a unique combination of functional groups that contribute to its versatile reactivity and potential applications.

The molecular structure of 3-Ethyloxadiazol-3-ium-5-olate consists of an oxadiazole ring system with an ethyl group attached at the 3-position and a negative charge localized at the 5-position. This arrangement imparts distinct electronic properties to the molecule, making it a valuable precursor in organic synthesis. Recent studies have highlighted its role in the formation of bioactive compounds, where its ability to act as a nucleophile or electrophile facilitates the construction of complex molecular architectures.

One of the most notable applications of 3-Ethyloxadiazol-3-ium-5-olate is in the field of medicinal chemistry. Researchers have explored its potential as a building block for designing novel drug candidates, particularly in the development of anti-inflammatory and antitumor agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in inflammatory pathways. These findings underscore its importance as a lead compound for drug discovery efforts.

In addition to its medicinal applications, 3-Ethyloxadiazol-3-ium-5-Olate has found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalytic systems for organic transformations. A recent report in *Nature Communications* detailed its role as a ligand in palladium-catalyzed cross-coupling reactions, where it significantly enhanced catalytic efficiency compared to traditional ligands. This highlights its potential as a versatile tool in green chemistry and sustainable synthesis.

The synthesis of 3-Ethyloxadiazol-3-Ium-Olate typically involves multi-step processes that leverage both classical organic techniques and modern methodologies. A common approach involves the reaction of ethylating agents with oxadiazole precursors under controlled conditions to achieve selective functionalization. Recent advancements in asymmetric synthesis have also enabled the preparation of enantiomerically enriched derivatives, which are valuable for stereochemical studies and chiral recognition applications.

From an environmental perspective, 3-Ethyloxadiazol-Olate exhibits favorable biodegradation properties, making it suitable for use in eco-friendly chemical processes. Studies conducted by environmental chemists have shown that it undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic ecosystems. This characteristic aligns with global efforts to develop sustainable chemical practices and minimize ecological footprints.

Looking ahead, the continued exploration of CAS No. 5226493 is expected to yield further insights into its untapped potential. Collaborative research initiatives between academia and industry are currently underway to investigate its applications in areas such as agrochemicals and advanced materials. For example, preliminary results from ongoing studies suggest that derivatives of this compound may serve as effective pesticides with reduced toxicity profiles compared to conventional agents.

In conclusion, 3-Ethyloxadiazol-Olate (CAS No. 522649) stands as a testament to the ingenuity of modern chemistry, offering a multifaceted platform for innovation across diverse disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies and application development, ensure that this compound will remain at the forefront of chemical research for years to come.

5226-49-3 (3-ethyloxadiazol-3-ium-5-olate) 関連製品

- 2171150-61-9(5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopyridine-3-carboxylic acid)

- 2751610-32-7(2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride)

- 38696-04-7(2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline)

- 2229426-08-6(5-(but-3-yn-2-yl)pyrimidine)

- 1361589-49-2(6-(2,3,4-Trichlorophenyl)pyridine-2-methanol)

- 1798488-81-9((2-ethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone)

- 1040673-53-7(6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide)

- 926410-37-9(Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate)

- 1354929-33-1(N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)

- 2598-01-8(trans-1,3,3-Trichloro-1-propene)